Product packaging for Zhankuic acid A(Cat. No.:CAS No. 173327-15-6)

Zhankuic acid A

Cat. No.: B1249109
CAS No.: 173327-15-6
M. Wt: 468.6 g/mol
InChI Key: DVORYMAGXQGBQK-QCMFUGJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zhankuic acid A (ZAA) is a triterpenoid compound that serves as a major pharmacologically active constituent isolated from the medicinal mushroom Taiwanofungus camphoratus (also known as Antrodia cinnamomea ) . This compound is a novel and selective antagonist of the Toll-like receptor 4 and myeloid differentiation factor 2 (TLR4/MD-2) complex . Molecular docking studies show that this compound binds exclusively to the hydrophobic pocket of MD-2, competing with bacterial lipopolysaccharide (LPS) for the same binding site and thereby inhibiting the LPS-induced TLR4 signaling pathway . This mechanism underlies its potent anti-inflammatory properties, which have been demonstrated to significantly ameliorate LPS-induced endotoxemia and protect mice from Salmonella -induced diarrhea . Further research reveals that this compound also acts as a novel inhibitor of Janus kinase 2 (JAK2), suppressing the JAK/STAT signaling pathway and showing protective effects against concanavalin A-induced hepatitis in mouse models . In oncology research, this compound has been identified as a cytotoxicity enhancer that can help overcome multi-drug resistance (MDR) in cancer cells . It modulates the drug efflux transporter P-glycoprotein (P-gp), effectively re-sensitizing resistant cancer cell lines to chemotherapeutic agents like doxorubicin, paclitaxel, and vincristine . With a defined molecular formula of C29H40O5 and a molecular weight of 468.634 g/mol , this compound is a high-purity chemical tool for investigating inflammatory signaling pathways, gram-negative bacterial infections, immune-mediated liver injury, and mechanisms of cancer drug resistance. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O5 B1249109 Zhankuic acid A CAS No. 173327-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173327-15-6

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20+,21+,28+,29-/m1/s1

InChI Key

DVORYMAGXQGBQK-QCMFUGJUSA-N

SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C

Canonical SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Synonyms

4-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid
4alpha-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid
zhankuic acid A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Zhankuic Acid a

Biological Sources and Ecological Context of Production

Zhankuic acid A is a prominent ergostane-type triterpenoid (B12794562) primarily isolated from the fungus Taiwanofungus camphoratus. aai.orgmdpi.comnih.gov This fungus, also known by its synonyms Antrodia camphorata and Antrodia cinnamomea, is a rare and highly valued medicinal mushroom endemic to Taiwan. oup.commdpi.comresearchgate.net

In its natural habitat, T. camphoratus is a parasitic fungus that grows specifically on the inner heartwood wall of the aromatic tree Cinnamomum kanehirai Hay. oup.commdpi.com This host, an endangered tree species in Taiwan, provides a unique substrate for the fungus, which grows very slowly in the wild. mdpi.comresearchgate.net The fruiting bodies of wild T. camphoratus are particularly rich in bioactive compounds, including a complex array of triterpenoids, with this compound being one of the major and most pharmacologically studied constituents. aai.orgoup.com The unique ecological niche and slow growth rate make the wild fungus extremely rare and expensive, driving research into alternative production methods. researchgate.net

The scarcity and protected status of the natural host tree for T. camphoratus have necessitated the development of artificial cultivation and fermentation techniques to obtain sufficient biomass and bioactive compounds for research. researchgate.netmit.edu These methods provide a more controlled, rapid, and sustainable source of material compared to harvesting from the wild. The primary strategies include submerged liquid fermentation and solid-state fermentation. researchgate.netmit.edu

Submerged Liquid Fermentation: This technique involves growing the fungal mycelia in a liquid nutrient medium. It is a relatively fast method, often taking only a few weeks, and allows for consistent quality and production optimization. mit.edunih.gov The process typically starts with a seed culture, often grown on a medium like potato dextrose agar (B569324) (PDA), which is then transferred to a liquid seed medium for incubation. nih.govmdpi.com This seed culture is then used to inoculate larger fermentation tanks. mdpi.com Researchers have optimized various parameters to enhance the yield of triterpenoids. For instance, the addition of vegetable oils, such as corn or olive oil, to the fermentation broth has been shown to stimulate mycelial growth and significantly increase triterpenoid production. nih.govmdpi.com Similarly, fed-batch strategies, such as supplementing glucose at specific time points during fermentation, can enhance the biosynthesis of these secondary metabolites. nih.gov

Solid-State Fermentation: This method involves cultivating the fungus on a solid substrate, which can more closely mimic its natural growth conditions. Cereal-based substrates like wheat or corn starch are commonly used. researchgate.netnih.gov For example, one method involves inoculating liquid-cultured A. cinnamomea onto sterilized wheat mixed with a nutrient solution, followed by a lengthy incubation period of several months. mit.edu Solid-state fermentation is generally reported to produce a higher content of secondary metabolites, including triterpenoids, compared to submerged fermentation. researchgate.net

Below is a table summarizing typical cultivation conditions for T. camphoratus.

ParameterSubmerged Liquid FermentationSolid-State Fermentation
Culture Type MyceliaMycelia and/or Fruiting Bodies
Common Media Potato Dextrose (PD) broth, Malt Extract broth with various nutrient supplements (e.g., tryptone, yeast extract, MgSO₄). nih.govmdpi.comCereal-based substrates (e.g., corn starch, wheat bran), basswood. researchgate.netmit.edunih.gov
Temperature 25-28 °C. nih.govmdpi.com25 ± 2 °C. mit.edu
pH Initial pH typically set between 3.0 and 6.0. nih.govmdpi.comN/A (controlled by substrate moisture)
Cultivation Time Weeks (e.g., 7-16 days). nih.govmdpi.comMonths (e.g., 4 months). mit.edu
Enhancement Addition of elicitors like vegetable oils or supplemental glucose feeding. nih.govmdpi.comUse of specific wood substrates like Pinus morrisonicola to stimulate triterpenoid synthesis. researchgate.net

Taiwanofungus camphoratus (syn. Antrodia camphorata, Antrodia cinnamomea) as Primary Producer

Advanced Extraction Techniques for this compound

The isolation of this compound from the fruiting bodies or cultured mycelia of T. camphoratus involves various extraction methodologies, ranging from conventional solvent-based methods to more advanced techniques designed to improve efficiency and yield.

Conventional solvent extraction, also known as liquid-solid extraction, is a foundational technique for isolating compounds from natural sources. wikipedia.org For this compound and other triterpenoids from T. camphoratus, ethanol (B145695) is a commonly used solvent. mdpi.comgccpo.org The process involves macerating the dried and powdered fungal material with the solvent, allowing the target compounds to dissolve. wikipedia.orgscielo.br The efficiency of this method can be influenced by factors such as the choice of solvent, temperature, and extraction time. Often, a mixture of an organic solvent and water is used to optimize the polarity for extracting a range of compounds. scielo.br For instance, crude ethanol extracts from A. cinnamomea fruiting bodies have been shown to be a potent source of bioactive compounds. mdpi.com While effective, conventional methods can be time-consuming and require large volumes of organic solvents. plos.org

Supercritical fluid extraction (SFE) is an advanced "green" extraction technique that utilizes a fluid above its critical temperature and pressure as the solvent. wikipedia.orgmdpi.com Carbon dioxide (CO₂) is the most widely used supercritical fluid due to its mild critical conditions (31 °C and 74 bar), non-toxicity, and the fact that it can be easily removed from the extract by depressurization. wikipedia.org

SFE offers high diffusivity and low viscosity, allowing for faster and more efficient penetration into the sample matrix compared to liquid solvents. wikipedia.org The selectivity of SFE can be precisely controlled by tuning the density of the fluid via changes in pressure and temperature. wikipedia.orgmdpi.com For the extraction of triterpenoids from A. cinnamomea, CO₂ is often used with a co-solvent, such as ethanol, to increase its polarity and enhance the solubility of the target compounds. nih.govresearchgate.net Studies have shown that SFE can yield extracts with a higher concentration of triterpenoids compared to conventional ethanol extraction, even when the total extraction yield is similar. researchgate.net

The table below compares the efficacy of SFE with conventional solvent extraction for A. cinnamomea mycelia, based on published research. researchgate.net

Extraction MethodConditionsTotal Triterpenoid Yield (mg/g)
Supercritical Fluid Extraction (SFE) 34.5 MPa (5000 psi), 60 °C, CO₂ with 10% ethanol co-solvent59.7
Ethanol Extraction (EtOH-E) Room temperature, ethanol solvent60.33

Although the total yield of triterpenoids was comparable, the SFE extract demonstrated superior biological activity in subsequent assays, suggesting a higher concentration of specific bioactive components. researchgate.net

To further improve extraction efficiency and reduce processing time and solvent consumption, other advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are employed. dyu.edu.twitjfs.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix directly. phcogrev.comresearchgate.net This localized, rapid heating creates high pressure within the cells of the material, causing the cell walls to rupture and release the target compounds into the solvent. mdpi.com Key parameters that can be optimized in MAE include microwave power, temperature, extraction time, and solvent choice. phcogrev.commdpi.com This technique significantly reduces extraction time from hours to minutes. phcogrev.com

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. plos.orgnih.gov The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, as well as micro-jets that disrupt the cell walls of the source material. nih.gov This enhances mass transfer and solvent penetration, leading to higher yields in shorter times compared to conventional methods. scielo.brplos.org UAE is considered a simple, low-cost, and efficient technology for extracting bioactive compounds. mdpi.com Both MAE and UAE are recognized as effective and environmentally friendlier alternatives for obtaining functional compounds from natural sources like medicinal fungi. itjfs.comresearchgate.netmdpi.com

Supercritical Fluid Extraction Approaches

Chromatographic Purification Protocols

The purification of this compound from crude extracts of Antrodia cinnamomea relies heavily on a combination of chromatographic techniques. Bioassay-guided fractionation is a common strategy, where the extracts are systematically separated into fractions, and each fraction is tested for biological activity to guide the isolation of the active compounds. nih.gov An ethanol extract of the dried fruiting bodies is typically the starting point, which is then partitioned and subjected to various chromatographic separations. acs.org

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification step and the purity assessment of this compound. researchgate.netpatsnap.com It offers high resolution, speed, and sensitivity, making it ideal for separating structurally similar triterpenoids found in Antrodia cinnamomea.

In a typical analytical setup, reversed-phase HPLC is employed. A patent for analyzing triterpenoids from Antrodia camphorata outlines a method using a C18 column with a gradient mobile phase. google.com The process starts with a higher polarity solvent mixture (e.g., 60% acetonitrile (B52724) in water with an acid modifier like formic or acetic acid) and gradually transitions to a lower polarity mixture (e.g., 90% acetonitrile). google.com This gradient elution allows for the separation of compounds with varying polarities. The detection of this compound and related triterpenoids is often performed using a UV detector, with wavelengths set between 235 and 255 nm, as these compounds possess chromophores that absorb in this range. google.com The purity of the isolated this compound is confirmed by the presence of a single, sharp peak in the HPLC chromatogram.

Table 1: Example HPLC Conditions for Triterpenoid Analysis from Antrodia cinnamomea

ParameterCondition
Mobile PhaseLinear gradient of Acetonitrile and Water (containing 0.1-0.2% formic or acetic acid)
Gradient ProgramStart: 60% Acetonitrile / 40% Water End (after 60 min): 90% Acetonitrile / 10% Water
Flow Rate0.8 - 1.0 mL/min
DetectorUV
Detection Wavelength235 - 255 nm (248 nm optimal for some triterpenoids)

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby preventing the irreversible adsorption of the analyte. wikipedia.orgresearchgate.net This technique utilizes two immiscible liquid phases, one of which acts as the stationary phase and is held in place by a centrifugal force, while the other mobile phase is pumped through it. wikipedia.orgresearchgate.net

While specific applications of CCC for the direct isolation of this compound are not extensively detailed in the provided literature, the technique is highly suitable for the preparative-scale separation of natural products from complex extracts. researchgate.netresearchgate.net Its advantages include high sample loading capacity and lower solvent consumption compared to preparative HPLC. aocs.org The choice of the two-phase solvent system is critical and can be tailored to achieve the desired selectivity for target compounds like this compound. wikipedia.org Given the triterpenoid nature of this compound, a solvent system such as n-hexane/ethyl acetate/methanol/water could be optimized for its separation from other components in the Antrodia cinnamomea extract. mdpi.com The instrument can be operated in either normal-phase or reversed-phase mode simply by switching which liquid phase is used as the stationary versus the mobile phase. aocs.org

Preparative Thin-Layer Chromatography (Prep-TLC) is a straightforward and cost-effective method used for the purification of small to moderate quantities (typically <100 mg) of compounds. acs.orgchemrxiv.org It operates on the same principles as analytical TLC but uses thicker silica (B1680970) gel plates (0.5–2.0 mm) to accommodate larger sample loads. rochester.eduwikipedia.org

In the isolation of Zhankuic acids, Prep-TLC has been successfully used as one of the final purification steps. acs.org The crude or semi-purified fraction containing this compound is applied as a continuous band near the bottom of the plate. The plate is then developed in a chamber with an optimized mobile phase. rochester.edu After development, the separated bands are visualized (commonly under UV light), and the band corresponding to this compound is physically scraped from the glass plate. The compound is then recovered by eluting it from the silica gel with a polar solvent. rochester.edu This method is particularly advantageous for separating compounds with very similar retention factors that may be difficult to resolve using column chromatography. chemrxiv.org

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure (typically from nitrogen or air) to force the mobile phase through the column packed with an adsorbent, most commonly silica gel. rochester.eduwisc.edu This technique significantly speeds up the purification process compared to traditional gravity-fed column chromatography. It is often used as an intermediate purification step to fractionate the crude extract of Antrodia cinnamomea before finer purification by HPLC or Prep-TLC. mdpi-res.com The selection of the solvent system is guided by prior analysis using analytical TLC to achieve optimal separation. rochester.edu For acidic compounds like this compound, adding a small amount of an acid (e.g., acetic acid) to the mobile phase can improve peak shape and resolution by ensuring the compound remains in a single, neutral state. biotage.comlibretexts.org

Size-Exclusion Chromatography

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size and shape. wikipedia.orgcytivalifesciences.com The stationary phase consists of porous beads. wikipedia.org Larger molecules that cannot enter the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com

In the context of isolating this compound, Sephadex LH-20 has been used. acs.org Sephadex LH-20 is a resin used for gel filtration of natural products in organic solvents. This step is effective for separating groups of compounds with significantly different molecular weights, serving as a valuable preliminary purification step to remove high molecular weight polysaccharides or other dissimilar compounds from the triterpenoid-rich fractions. acs.orgwikipedia.org

Preparative Thin-Layer Chromatography

Integrated Isolation and Dereplication Strategies in Natural Product Discovery

In modern natural product discovery, a key goal is to avoid the time-consuming rediscovery of known compounds. Dereplication is the process of rapidly identifying known substances in a crude extract at an early stage of the investigation. nih.gov This strategy is crucial when studying organisms like Antrodia cinnamomea, which produce a wealth of secondary metabolites. pnas.org

Integrated strategies combine analytical techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy with database searching. nih.gov An initial LC-MS analysis of a crude extract can provide the molecular weights of the constituents. This data is then compared against comprehensive natural product databases to quickly identify known compounds, such as Zhankuic acids A, B, and C. nih.govnih.govnih.gov This allows researchers to focus their isolation efforts on potentially novel compounds. nih.gov Metabolomic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, is a powerful tool for dereplication and for understanding how different cultivation or processing factors affect the production of desired compounds like this compound. nih.gov

Biosynthesis of Zhankuic Acid a

Proposed Precursor Molecules and Early Metabolic Steps

The biosynthesis of zhankuic acid A, like other triterpenoids, begins with simple, universal precursor molecules. The fundamental building blocks are derived from primary metabolism. The ergostane (B1235598) skeleton of this compound points towards a biosynthetic origin rooted in the isoprenoid pathway.

The initial precursor for all isoprenoids is acetyl-CoA . Through a series of enzymatic reactions, acetyl-CoA is converted into the five-carbon intermediates, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) . slideshare.netnih.gov These are the universal building blocks for all terpenoids.

The condensation of these five-carbon units leads to the formation of larger prenyl pyrophosphates. Specifically, the head-to-tail condensation of two farnesyl pyrophosphate (FPP; C15) molecules gives rise to squalene (B77637) (C30), a key linear triterpene precursor. researchgate.net Squalene then undergoes an epoxidation reaction to form 2,3-oxidosqualene (B107256) . This cyclization precursor is pivotal, as its subsequent rearrangement and cyclization, catalyzed by specific oxidosqualene cyclases, lead to the formation of the fundamental tetracyclic triterpenoid (B12794562) skeletons. For this compound, this is believed to be a lanostane-type skeleton, which is then further modified. researchgate.net

Feeding studies with exogenous precursors have provided evidence for this pathway. For instance, the addition of squalene to Antrodia cinnamomea cultures has been shown to enhance the production of certain triterpenoids, including this compound. researchgate.net This supports the role of squalene as a key intermediate in its biosynthesis.

Enzymatic Pathways Involved in Terpenoid Biosynthesis Relevant to this compound

The biosynthesis of the core isoprenoid precursors, IPP and DMAPP, can occur via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. letstalkacademy.comnih.gov The presence and activity of these pathways can vary between organisms and even cellular compartments.

The MVA pathway is considered the primary route for terpenoid biosynthesis in fungi, including Antrodia cinnamomea. nih.gov This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. wikipedia.org This is a critical regulatory step in the pathway.

Subsequent phosphorylation and decarboxylation of MVA lead to the formation of IPP, which can be isomerized to DMAPP. nih.govwikipedia.org The intermediates of the MVA pathway are crucial for the synthesis of a vast array of compounds, including sterols and non-sterol isoprenoids. nih.gov

Table 1: Key Intermediates of the Mevalonate (MVA) Pathway

IntermediateDescription
Acetyl-CoAThe initial two-carbon building block.
Acetoacetyl-CoAFormed from the condensation of two acetyl-CoA molecules.
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)Formed by the addition of another acetyl-CoA to acetoacetyl-CoA.
Mevalonic Acid (MVA)A key six-carbon intermediate formed by the reduction of HMG-CoA. wikipedia.org
Mevalonate-5-phosphateThe first phosphorylated intermediate of MVA.
Mevalonate-5-pyrophosphateThe second phosphorylated intermediate of MVA.
Isopentenyl Pyrophosphate (IPP)The fundamental five-carbon isoprenoid building block, formed by the decarboxylation of mevalonate-5-pyrophosphate. wikipedia.org
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP, also a fundamental five-carbon building block. letstalkacademy.com

The MEP pathway, also known as the non-mevalonate pathway, is an alternative route for IPP and DMAPP biosynthesis. letstalkacademy.comnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov While this pathway is predominant in bacteria, algae, and plant plastids, its role in fungi is less common. letstalkacademy.comnih.gov

In the context of Antrodia cinnamomea, while the MVA pathway is the primary route for triterpenoid biosynthesis, the potential for crosstalk or the existence of a partial or complete MEP pathway cannot be entirely ruled out without further specific genomic and metabolomic studies on this organism. However, current understanding strongly favors the MVA pathway as the source of precursors for this compound.

Mevalonate Pathway (MVA) Intermediates

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound from its basic precursors involves a cascade of enzymatic reactions. While not all enzymes in the specific pathway to this compound have been fully characterized, research into terpenoid biosynthesis in Antrodia cinnamomea and other fungi provides a framework for understanding the key enzyme families involved.

Key enzymes in the early stages of the pathway include those of the MVA pathway, such as HMG-CoA synthase and HMG-CoA reductase . wikipedia.org Following the formation of IPP and DMAPP, farnesyl pyrophosphate (FPP) synthase catalyzes the synthesis of FPP. Subsequently, squalene synthase catalyzes the head-to-head condensation of two FPP molecules to form squalene. researchgate.net

The cyclization of 2,3-oxidosqualene is a critical branching point. In fungi, this is typically catalyzed by lanosterol synthase , leading to the formation of lanosterol, the precursor to ergosterol (B1671047) and other related triterpenoids. dntb.gov.ua It is hypothesized that a specific oxidosqualene cyclase in A. cinnamomea is responsible for producing the specific ergostane skeleton of zhankuic acids.

Following the formation of the initial tetracyclic skeleton, a series of cytochrome P450 monooxygenases and other modifying enzymes are responsible for the subsequent oxidation, dehydrogenation, and other structural modifications that lead to the final structure of this compound. nih.gov These enzymes introduce the characteristic oxo groups at positions 3, 7, and 11.

Genetic Engineering Approaches for Modulating this compound Production

The low natural abundance of this compound in Antrodia cinnamomea has spurred interest in using genetic engineering to enhance its production. ebsco.com These strategies primarily focus on overexpressing key genes in the biosynthetic pathway or down-regulating competing pathways. nih.govmdpi.com

One approach is to overexpress the gene for HMG-CoA reductase , a rate-limiting enzyme in the MVA pathway, to increase the flux towards isoprenoid precursors. nih.gov Similarly, overexpressing genes for squalene synthase or specific cytochrome P450s involved in the later, specific modification steps could also boost the production of this compound.

Another strategy involves redirecting carbon flux away from competing pathways. For example, knocking out genes involved in the biosynthesis of other secondary metabolites could free up precursors for this compound synthesis. The development of efficient genetic transformation systems for A. cinnamomea is a crucial prerequisite for the successful implementation of these strategies. wikipedia.org

Chemoenzymatic Synthetic Strategies Inspired by Biosynthesis

Chemoenzymatic synthesis offers a powerful alternative to total chemical synthesis or purely biological production. rsc.orgnih.govrsc.orgmdpi.com This approach combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. nih.gov

A potential chemoenzymatic strategy for this compound could involve the microbial production of a key intermediate, such as the initial ergostane skeleton, using a genetically engineered strain of A. cinnamomea or a heterologous host like yeast. This biologically produced precursor could then be subjected to a series of chemical reactions to introduce the specific functional groups found in this compound.

Alternatively, specific enzymes from the biosynthetic pathway, such as the cytochrome P450s responsible for the late-stage oxidations, could be isolated or produced recombinantly and used as biocatalysts in a cell-free system to modify a chemically synthesized or biologically derived precursor. nih.gov This approach can overcome the challenges of low yields and complex purification from natural sources.

Total Synthesis and Synthetic Methodologies of Zhankuic Acid a

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is the process of breaking down a complex target molecule into simpler, commercially available starting materials. rsc.orgCurrent time information in Bangalore, IN.uva.es For a molecule like Zhankuic acid A, chemists would likely envision several key disconnections. A primary strategic disconnection might involve separating the complex tetracyclic core from the C-17 side chain. Further disconnections of the ring system would aim to simplify it into more manageable precursor rings, a common strategy in steroid synthesis. The numerous stereocenters would require careful planning, likely relying on stereocontrolled reactions to set each one correctly.

Development of Novel Carbon-Carbon Bond Forming Reactions

Constructing the intricate carbon framework of a triterpenoid (B12794562) like this compound is a central challenge. Synthetic chemists would need to employ or develop powerful carbon-carbon bond-forming reactions. These could include conjugate additions, alkylations, and various coupling reactions to assemble the rings and append the side chain.

Stereoselective and Enantioselective ApproachesAchieving the correct stereochemistry is paramount. Stereoselective reactions guide the formation of one stereoisomer over others. For this compound, this would be critical in establishing the multiple chiral centers in the tetracyclic core and the side chain. Enantioselective catalysis, potentially using chiral catalysts, would be essential to produce a single enantiomer—the specific mirror-image form of the molecule that is biologically active—rather than an inactive mixture.

Functional Group Interconversions and Protective Group Chemistry

Throughout the synthesis, functional groups would need to be transformed into others (interconversion) or temporarily masked (protected) to prevent unwanted side reactions. pnas.org this compound possesses several ketone groups and a carboxylic acid. rsc.org A synthetic strategy would require a robust plan for using protecting groups—for instance, converting a ketone to an acetal—that are stable to various reaction conditions but can be selectively removed when needed. The choice of reagents for oxidation and reduction steps would be critical to selectively modify one functional group in the presence of others.

Scalability Considerations in Laboratory Synthesis

While an initial total synthesis focuses on successfully making the molecule for the first time, scalability—the ability to produce larger quantities—is an important consideration for future biological studies. An ideal synthesis would be convergent (combining large fragments late in the sequence), use inexpensive reagents, and have a minimal number of steps with high yields to be practical on a larger scale. The methods for producing fungi through solid-state fermentation are also considered for obtaining metabolites.

Challenges and Future Directions in Total Synthesis of Complex Triterpenoids

The synthesis of complex natural products like triterpenoids remains a significant benchmark in organic chemistry. Key challenges include the construction of multiple, contiguous stereocenters, the formation of sterically congested quaternary carbons (a carbon atom bonded to four other carbon atoms), and the late-stage introduction of oxidative functionality onto a complex scaffold.

Future progress in this field will likely come from the invention of new synthetic methods that offer greater efficiency and selectivity. nih.gov Advances in areas like C-H activation, which allows for direct functionalization of the carbon skeleton, and biocatalysis, which uses enzymes to perform complex transformations, hold great promise for streamlining the synthesis of intricate molecules like this compound. The eventual total synthesis of this compound will undoubtedly be a landmark achievement, showcasing the power of modern synthetic chemistry and enabling deeper exploration of its therapeutic potential.

Chemical Modification and Derivative Synthesis of Zhankuic Acid a

Design Principles for Zhankuic Acid A Analogues and Prodrugs

The design of this compound analogues and prodrugs is guided by several key principles aimed at enhancing its therapeutic potential. nih.gov A primary objective is to improve physicochemical properties such as solubility and permeability, which are critical for bioavailability. mdpi.comresearchgate.net Prodrug strategies often involve the chemical modification of the parent drug to create a bioreversible derivative that can overcome pharmaceutical hurdles. nih.govnih.gov

For instance, masking polar functional groups like carboxylic acids and hydroxyls through esterification can increase lipophilicity, potentially improving membrane permeation. nih.gov This approach is particularly relevant for enhancing oral absorption. nih.gov The addition of specific promoieties, such as amino acids, can target transporters in the gastrointestinal tract, leading to increased absorption compared to the parent drug. scielo.br

Another design principle focuses on creating analogues by modifying the core structure to investigate structure-activity relationships (SAR). scielo.br By systematically altering different parts of the molecule, researchers can identify which functional groups are essential for its biological effects. This knowledge allows for the design of more potent and selective compounds. nih.gov The development of semi-synthetic analogues from natural compounds is a common strategy to generate novel structures with optimized bioactivity. nih.gov

Synthetic Routes to Ester, Ether, and Amide Derivatives

The carboxylic acid and hydroxyl groups of this compound are primary targets for the synthesis of ester, ether, and amide derivatives.

Esterification: Esters of this compound can be synthesized through several established methods. A common approach is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the more reactive acid chloride, formed by treating this compound with a reagent like thionyl chloride, can readily react with alcohols to yield esters. libretexts.org The methyl ester of this compound is a frequently synthesized derivative, where the modification of the carboxylic acid to a methyl ester group can influence the compound's solubility, stability, and biological activity. ontosight.ai

Etherification: The synthesis of ether derivatives from compounds with hydroxyl groups can be achieved through methods like the Williamson ether synthesis. However, converting esters to ethers represents a more modern and milder approach. arkat-usa.org This can be accomplished through reduction methods using silanes in the presence of Lewis acids, which can selectively reduce the ester functionality to an ether. arkat-usa.org

Amide Formation: Amide derivatives of this compound can be prepared by reacting the carboxylic acid with an amine. libretexts.org Similar to esterification, this transformation is often facilitated by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then smoothly reacts with a primary or secondary amine to form the corresponding amide. libretexts.org

These synthetic modifications are summarized in the table below:

Derivative TypeGeneral Synthetic RouteKey Reagents
Ester Esterification of the carboxylic acidAlcohol, Acid Catalyst
Reaction of acid chloride with alcoholThionyl Chloride, Alcohol
Ether Reduction of ester derivativesSilane, Lewis Acid
Amide Amidation of the carboxylic acidAmine, Coupling Agents
Reaction of acid chloride with amineThionyl Chloride, Amine

Cycloaddition and Rearrangement Strategies for Structural Diversity

To expand the structural diversity of this compound analogues, cycloaddition and rearrangement reactions offer powerful strategies. While specific examples for this compound are not extensively documented in the provided search results, general principles of organic synthesis can be applied.

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. For a molecule like this compound, which possesses sites of unsaturation, dipolar cycloaddition reactions could be employed to introduce new five-membered heterocyclic rings. msu.edu

Rearrangement Reactions: Skeletal rearrangements can lead to profound changes in the core structure of a natural product, often resulting in novel scaffolds with unique biological activities. rsc.org Acid-catalyzed rearrangements, for instance, have been noted in structurally similar terpenoids. dokumen.pub The Claisen rearrangement, particularly in the context of an olefin isomerization-Claisen rearrangement (ICR) sequence, provides a method for stereodefined synthesis and could be adapted to modify allyl ether derivatives of this compound, if synthesized. nih.gov

Heterocyclic Ring Incorporations and Substituent Effects

The incorporation of heterocyclic rings into the this compound framework is a strategy to modulate its physicochemical and biological properties. Heterocyclic compounds are a major class of organic molecules with wide-ranging applications in medicinal chemistry. researchgate.net

Heterocyclic Ring Incorporation: New heterocyclic rings can be fused to the existing structure or attached as substituents. For example, indole (B1671886) synthesis methodologies could potentially be adapted to build upon the this compound scaffold. msu.edu The type of heteroatom (e.g., nitrogen, oxygen, sulfur) and the size of the ring can significantly influence the molecule's properties. researchgate.netgoogle.com

Substituent Effects: The nature and position of substituents on these newly introduced or existing rings have a profound impact on the molecule's reactivity and biological interactions. researchgate.net Electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, affecting its ability to interact with biological targets. msu.eduscribd.com For instance, in nitrogen-containing heterocycles, substituents can influence basicity and hydrogen bonding capacity, which are crucial for molecular recognition. mdpi.com The steric and electronic effects of substituents are critical considerations in the design of analogues with improved activity. msu.edu

Semi-Synthesis from Related Natural Products

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, is an efficient approach to produce novel compounds. rsc.org This strategy is particularly relevant for complex molecules like triterpenoids, where total synthesis can be challenging. nih.gov

For this compound, semi-synthesis could start from more abundant, structurally related natural products. For example, other triterpenoids or steroids isolated from fungi or plants could serve as precursors. rsc.orgresearchgate.netnih.gov Chemical modifications can then be performed on these precursors to arrive at the this compound scaffold or its derivatives. This approach not only facilitates access to larger quantities of the target compound but also allows for the creation of a library of analogues by applying various synthetic transformations to the natural starting material. nih.gov The absolute configurations of complex natural products are also sometimes confirmed through chemical semi-synthesis. researchgate.net

Molecular and Cellular Biological Activities of Zhankuic Acid a

Anti-Inflammatory Mechanisms at the Molecular and Cellular Level

Toll-like Receptor 4 (TLR4) / Myeloid Differentiation Factor-2 (MD-2) Antagonism

Zhankuic acid A functions as a novel and selective antagonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) complex. nih.govnih.govaai.org This complex is crucial for the recognition of lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria that triggers a strong inflammatory response. nih.govbegellhouse.com

Computational modeling has revealed that this compound binds directly to the hydrophobic pocket of MD-2. nih.govnih.govaai.org This binding is characterized by hydrophobic interactions and allows this compound to competitively inhibit the binding of LPS to MD-2. nih.govnih.govaai.orgmdpi.com By occupying this pocket, this compound effectively blocks the initial step of LPS-induced inflammation. nih.govnih.gov Experimental evidence supports this, showing that the binding of this compound to MD-2 is comparable to that of LPS and reduces the recognition of MD-2 by specific antibodies, similar to the effect of LPS binding. nih.gov This antagonistic action on the TLR4/MD-2 complex is a key mechanism behind the anti-inflammatory properties of this compound, making it a potential therapeutic agent for conditions caused by Gram-negative bacterial infections. nih.govnih.govaai.org

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to significantly modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Upon activation by stimuli like LPS, the NF-κB pathway orchestrates the transcription of numerous pro-inflammatory genes. frontiersin.org

Research indicates that this compound inhibits the LPS-induced phosphorylation of key upstream signaling molecules, including ERK, JNK, p38, and AKT. nih.gov By blocking these mitogen-activated protein kinase (MAPK) and AKT signaling pathways, this compound prevents the subsequent phosphorylation and degradation of IκB proteins. nih.govfrontiersin.org This, in turn, inhibits the phosphorylation of the NF-κB p65 subunit and its translocation to the nucleus, thereby suppressing the expression of NF-κB target genes. nih.govfrontiersin.org This inhibitory effect on the NF-κB pathway is a critical component of the anti-inflammatory action of this compound. nih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) in Cell Lines

Consistent with its inhibition of the NF-κB pathway, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov In vitro studies using RAW264.7 macrophage cell lines have demonstrated that pretreatment with this compound significantly inhibits the production of TNF-α and IL-6 when stimulated with either LPS or Salmonella choleraesuis. nih.gov This effect has been observed to be dose-dependent. nih.gov

The inhibition of these key inflammatory mediators underscores the potent anti-inflammatory capacity of this compound at the cellular level. nih.govnih.gov

Cell LineStimulantCytokine InhibitedReference
RAW264.7 MacrophagesLPS, S. choleraesuisTNF-α, IL-6 nih.gov
THP-1 CellsIL-6IL-6 google.com
Jurkat CellsIL-2- google.com
Cell LineEnzyme RegulatedEffectReference
RAW264.7 MacrophagesiNOS, COX-2Attenuated Expression nih.govmdpi.com

Reactive Oxygen Species (ROS) Production Modulation in Neutrophils

This compound has been found to modulate the production of reactive oxygen species (ROS) in peripheral human neutrophils. ebi.ac.uknih.gov Neutrophils are a critical component of the innate immune system, and their production of ROS is an important mechanism for killing pathogens. oup.com However, excessive or uncontrolled ROS production can lead to tissue damage during inflammation. oup.com

Studies have shown that pretreatment with this compound can diminish ROS production in neutrophils activated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) 12-myristate-13-acetate (PMA) in a concentration-dependent manner. ebi.ac.uknih.gov This modulation of ROS production is achieved without causing significant cytotoxic effects on the neutrophils, highlighting its potential as a targeted anti-inflammatory agent. ebi.ac.uknih.gov

Cell TypeActivatorEffect on ROS ProductionReference
Peripheral Human NeutrophilsfMLP, PMADiminished ebi.ac.uknih.gov

Immunomodulatory Effects on Specific Immune Cell Lines (e.g., Macrophages, Microglia, T-cells)

This compound exerts immunomodulatory effects on various immune cell lines, further contributing to its anti-inflammatory properties. nih.govnih.govresearchgate.net

In macrophages , as detailed in the preceding sections, this compound inhibits the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2 by antagonizing the TLR4/MD-2 complex and suppressing the NF-κB signaling pathway. nih.govnih.govmdpi.com

In microglial cells , which are the resident immune cells of the central nervous system, this compound has been shown to inhibit the production of nitric oxide. researchgate.net

Furthermore, research on T-cells , specifically Jurkat cells, has revealed that this compound can inhibit the phosphorylation of JAK3 and its downstream signaling molecules like STAT5, which are crucial for T-cell development, survival, and differentiation. google.comnih.gov It also inhibits IFN-γ-induced JAK2/STAT1 signaling. google.com This suggests that this compound can modulate T-cell mediated immune responses. google.com

Cell LineEffectReference
Macrophages (RAW264.7)Inhibition of TNF-α, IL-6, iNOS, COX-2 nih.govnih.govmdpi.com
MicrogliaInhibition of Nitric Oxide Production researchgate.net
T-cells (Jurkat)Inhibition of JAK3/STAT5 and JAK2/STAT1 phosphorylation google.com

Regulation of Signal Transducer and Activator of Transcription (STAT) Pathways

This compound has been identified as a potent regulator of the JAK/STAT signaling cascade, a critical pathway in cytokine-mediated cell signaling that governs cell proliferation, differentiation, and immune responses.

Research has demonstrated that this compound (ZAA) can directly inhibit the enzymatic activity of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). google.com It is suggested that ZAA binds to the ATP-binding pocket within the JH1-JH2 domain of these kinases, thereby blocking their function. google.com This inhibitory action prevents the autophosphorylation and activation of JAK2 and JAK3, which are crucial upstream events in the STAT signaling cascade. google.com

In studies using the HepG2 human liver cancer cell line, ZAA was shown to effectively suppress the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, at a concentration of 20 µM. google.com This suppression of phosphorylation is a key mechanism by which ZAA exerts its anti-inflammatory and anticancer effects, as the persistent activation of the JAK/STAT pathway is a hallmark of various malignancies and inflammatory conditions. google.com Notably, ZAA's inhibitory effect is specific to the IFN-γ-mediated pathway, as it does not inhibit STAT1 phosphorylation induced by IFN-α or IFN-β, which are dependent on JAK1 and TYK2. google.com

Table 1: Effect of this compound on JAK-STAT Pathway Components in HepG2 Cells google.com

Component Effect of this compound (20 µM)
p-JAK2 Inhibition of Phosphorylation
p-STAT3 Inhibition of Phosphorylation
p-STAT5 Inhibition of Phosphorylation
LMO2 Decreased Expression

p- denotes the phosphorylated (activated) form of the protein.

The canonical interferon-gamma (IFN-γ) signaling pathway involves the activation of JAKs, which then phosphorylate STAT1 (Signal Transducer and Activator of Transcription 1). researchgate.netfrontiersin.org Phosphorylated STAT1 forms a dimer, translocates to the nucleus, and binds to specific DNA sequences known as gamma-activated sites (GAS) in the promoters of target genes, including Interferon Regulatory Factor 1 (IRF-1). researchgate.netfrontiersin.orgnih.gov This cascade is pivotal in mediating inflammatory and immune responses.

This compound has been shown to effectively disrupt this pathway. google.comnih.gov By inhibiting JAK2 phosphorylation, ZAA prevents the subsequent phosphorylation and activation of STAT1. google.com This action blocks the expression of IRF-1, a key transcription factor that drives the expression of numerous pro-inflammatory and apoptotic genes. google.comnih.gov This inhibitory effect on the IFN-γ/STAT1/IRF-1 axis has been observed both in vitro in various cell lines (Jurkat, THP-1, HMEC-1, and Chang liver cells) and in vivo in mouse models of hepatitis, underscoring its potential as a therapeutic agent for inflammatory diseases. google.comnih.gov

Janus Kinase (JAK2/3) Inhibition and Phosphorylation Suppression

Interactions with Drug Efflux Transporters

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism for MDR is the overexpression of drug efflux pumps.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. nih.gov this compound has been identified as a potent inhibitor of P-gp. nih.govmdpi.com Studies have shown that ZAA competitively inhibits the efflux function of P-gp. nih.govresearchgate.net This competitive inhibition means ZAA vies with chemotherapeutic drugs for the same binding site on the transporter, thereby preventing the drugs from being expelled. nih.govscielo.br

This inhibitory action effectively reverses P-gp-mediated MDR. In MDR cancer cell lines such as KB/VIN, ZAA has been shown to sensitize the cells to various chemotherapeutic drugs, including doxorubicin (B1662922), paclitaxel (B517696), and vincristine (B1662923). nih.govmdpi.comsemanticscholar.org The addition of ZAA significantly lowers the half-maximal inhibitory concentration (IC₅₀) of these drugs, restoring their cytotoxic effects. semanticscholar.org For instance, in KB/VIN cells, 20 µM of ZAA increased the potency of doxorubicin, paclitaxel, and vincristine by 50.0, 11.1, and 51.7-fold, respectively. semanticscholar.org Furthermore, ZAA was found to inhibit both basal and verapamil-stimulated P-gp ATPase activity, which is essential for the energy-dependent efflux process. nih.govresearchgate.net

Table 2: Reversal of P-gp Mediated Multidrug Resistance by this compound in KB/VIN Cancer Cells semanticscholar.org

Chemotherapeutic Drug IC₅₀ (Drug Alone) IC₅₀ (Drug + 20 µM ZAA) Reversal Fold
Doxorubicin 9851.3 nM 197.0 nM 50.0
Paclitaxel 2471.6 nM 222.7 nM 11.1

| Vincristine | 2259.0 nM | 43.7 nM | 51.7 |

P-glycoprotein is a prominent member of the large ATP-Binding Cassette (ABC) transporter superfamily, which utilizes ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.govnih.gov The research on this compound's interaction with this family has primarily focused on its effects on P-gp (also known as ABCB1). nih.govnih.gov

The modulation of P-gp by ZAA occurs at the functional level rather than at the level of gene expression. mdpi.com Studies using real-time quantitative RT-PCR have shown that treatment with ZAA for up to 72 hours does not significantly alter the mRNA levels of the ABCB1 gene in either P-gp over-expressing cell lines (ABCB1/Flp-InTM-293) or MDR cancer cells (KB/VIN). mdpi.comresearchgate.net This indicates that ZAA's mechanism of overcoming MDR involves direct inhibition of the transporter's efflux activity, not the suppression of its synthesis. mdpi.comnih.gov

P-glycoprotein (P-gp) Inhibition and Efflux Function Modulation in Multi-Drug Resistant (MDR) Cancer Cell Lines

Inducement of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Beyond sensitizing cancer cells to chemotherapy, this compound itself possesses cytotoxic properties, including the ability to induce programmed cell death (apoptosis) and halt cell proliferation by causing cell cycle arrest.

When used in combination with chemotherapeutic agents like paclitaxel in MDR cancer cells (KB/VIN), ZAA significantly enhances cytotoxicity by promoting apoptosis and causing cell cycle arrest at the G2/M phase. mdpi.com Flow cytometry analysis has confirmed that the combination treatment leads to a substantial increase in the sub-G1 cell population, which is indicative of apoptotic cells. mdpi.com Furthermore, Annexin V/PI staining assays have shown a marked increase in both early and late apoptotic cells in resistant cell lines treated with ZAA and paclitaxel compared to paclitaxel alone. mdpi.com For example, in KB/VIN cells, the percentage of early apoptotic cells increased from 8.8% with paclitaxel alone to 22.5% when combined with 40 µM ZAA. mdpi.com The molecular mechanism for apoptosis induction involves the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, key executioners of apoptosis. sigmaaldrich.comscispace.com

Table 3: Effect of this compound in Combination with Paclitaxel on Cell Cycle Distribution in KB/VIN Cells mdpi.com

Treatment % in G0/G1 Phase % in S Phase % in G2/M Phase % in Sub-G1 Phase
Control 56.4% 19.3% 19.7% 4.6%
Paclitaxel (250 nM) 12.3% 10.5% 71.9% 5.3%
Paclitaxel + ZAA (20 µM) 6.8% 7.9% 70.8% 14.5%

| Paclitaxel + ZAA (40 µM) | 4.5% | 5.3% | 68.6% | 21.6% |

Table 4: Induction of Apoptosis by this compound in Combination with Paclitaxel in KB/VIN Cells mdpi.com

Treatment Early Apoptosis % (Q4) Late Apoptosis % (Q2)
Control 3.5% 3.0%
Paclitaxel (250 nM) 8.8% 4.9%
Paclitaxel + ZAA (20 µM) 16.3% 12.8%

| Paclitaxel + ZAA (40 µM) | 22.5% | 15.1% |

Table 5: List of Compounds Mentioned

Compound Name
Doxorubicin
Paclitaxel
Verapamil
Vincristine

Molecular Pathways of Apoptosis Induction (e.g., Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is executed through complex signaling cascades involving a family of cysteine proteases called caspases. mdpi.comaging-us.comwikipedia.org These enzymes are present in cells as inactive precursors, or pro-caspases, and are activated in response to specific stimuli. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, triggers a cascade that leads to the activation of executioner caspases, like caspase-3, which then dismantle the cell in a controlled manner. mdpi.comaging-us.com

Research has shown that this compound is capable of inducing apoptosis in various cancer cell lines. mdpi.comnih.gov Studies on colon cancer cell lines, including HT-29 and SW-480, have demonstrated the pro-apoptotic effects of this compound. mdpi.comnih.gov The mechanism of action involves the cleavage of downstream molecules such as poly(ADP-ribose) polymerase (PARP) and pro-caspase-3. canada.ca

In studies involving multi-drug resistant cancer cells, the combination of this compound with the chemotherapeutic agent paclitaxel led to a significant increase in both early and late-apoptotic cell populations. mdpi.com For instance, in KB/VIN cells, the addition of 20 μM and 40 μM of this compound to paclitaxel increased the early-apoptotic region from 8.8% to 16.3% and 22.5%, respectively. mdpi.com This synergistic effect highlights the compound's potential to enhance the efficacy of conventional cancer therapies by promoting apoptosis. mdpi.com

Cell Cycle Phase Distribution Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Some anti-cancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.

This compound has been observed to influence cell cycle progression. mdpi.comcanada.ca Research indicates that it can induce a G2/M phase arrest in the cell cycle, particularly when used in combination with paclitaxel. mdpi.com Furthermore, some studies have reported that this compound can block cell cycle progression at the sub-G1 phase, which is often indicative of apoptosis. canada.ca

One of the molecular mechanisms by which this compound may affect the cell cycle is through the regulation of key proteins. It has been shown to decrease the expression of cyclin D1, a protein crucial for the transition from the G1 to the S phase of the cell cycle. mdpi.com

Table 1: Effect of this compound on Cell Cycle and Apoptosis

Cell Line Treatment Observed Effect Reference
KB/VIN This compound (20 µM and 40 µM) + Paclitaxel Increased early-apoptotic cells mdpi.com
Various Cancer Cells This compound Blocked cell cycle progression at sub-G1 phase canada.ca
A549 This compound (7.2 µM) Decreased Cyclin D1 expression mdpi.com
KB/VIN This compound + Paclitaxel G2/M arrest mdpi.com

Investigations into Other Observed Cellular Activities (e.g., Cytotoxic Activity in Murine Leukemia Cells)

Beyond its effects on apoptosis and the cell cycle, this compound has demonstrated direct cytotoxic activity against certain cancer cell lines. mdpi.comcanada.camdpi.comnih.govgoogle.com A notable example is its effect on P-388 murine leukemia cells. mdpi.comnih.govgoogle.com

Initial bioassay-guided fractionation of extracts from Antrodia cinnamomea (a synonym for Taiwanofungus camphoratus) identified this compound as a cytotoxic compound against these leukemia cells. nih.gov Subsequent studies have consistently reported this activity, with a reported IC50 value of 1.8 μg/mL. mdpi.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Cytotoxic Activity of Zhankuic Acids

Compound Cell Line IC50 (μg/mL) Reference
This compound P-388 murine leukemia 1.8 mdpi.com
Zhankuic acid C P-388 murine leukemia 5.4 mdpi.com

Analytical Characterization and Quantification of Zhankuic Acid a in Research Matrices

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The unambiguous structural elucidation and purity verification of Zhankuic acid A rely on a combination of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the intricate molecular architecture of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom within the molecule can be determined. ebi.ac.uk

¹H NMR spectral data reveals characteristic signals for the compound, including the presence of tertiary methyls. google.com Specific proton signals, such as the olefinic protons at δ 4.82 (2H, br d), are indicative of the ergostane-type triterpenoid (B12794562) structure. researchgate.net Two-dimensional (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, thereby confirming the complete structural framework of this compound. nih.gov These detailed analyses have been instrumental in distinguishing it from other related compounds isolated from Antrodia cinnamomea. nih.govthieme-connect.com

Table 1: Key ¹H NMR Spectral Data for this compound
Proton Chemical Shift (δ ppm) Multiplicity
H-284.82br d
H-284.70s
H-284.63s
This table presents a selection of characteristic proton NMR signals for this compound as reported in scientific literature. researchgate.net

High-Resolution Mass Spectrometry (HRMS, LC-MS/MS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of this compound, providing its elemental composition with high precision. measurlabs.combioanalysis-zone.com This method is critical for confirming the molecular formula of C₂₉H₄₀O₅. nih.gov The high accuracy of HRMS allows for the differentiation of this compound from other compounds that may have the same nominal mass. bioanalysis-zone.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) further enhances the analytical capabilities. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. mdpi-res.comresearchgate.net In LC-MS/MS, the precursor ion corresponding to this compound is selected and fragmented to produce a characteristic pattern of product ions. mdpi.com This fragmentation pattern serves as a molecular fingerprint, enabling highly selective and sensitive identification and quantification of the compound, even in complex matrices. jfda-online.comresearchgate.net

Table 2: Mass Spectrometry Data for this compound
Parameter Value
Molecular Formula C₂₉H₄₀O₅
Molecular Weight 468.6 g/mol
Exact Mass 468.28757437 Da
This data is computed by PubChem. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. For instance, the presence of carbonyl (C=O) groups from the ketone and carboxylic acid moieties, as well as hydroxyl (O-H) and carbon-carbon double bonds (C=C), can be confirmed.

Quantitative Analytical Methods for this compound

Accurate quantification of this compound is essential for various research applications, from quality control of natural product extracts to understanding its behavior in biological systems.

Development and Validation of HPLC-DAD Methods for Research Samples

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and robust method for the quantitative analysis of this compound in research samples. scielo.brmdpi.com This technique allows for the separation of this compound from other components in a mixture based on its polarity. d-nb.inforesearchgate.net

The development of an HPLC-DAD method involves optimizing several parameters, including the choice of a suitable stationary phase (typically a C18 column), the mobile phase composition (often a gradient of acetonitrile (B52724) and acidified water), flow rate, and column temperature. d-nb.infogoogle.com The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative data and UV spectral information for peak identification. scielo.br Method validation is performed to ensure linearity, accuracy, precision, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being established. d-nb.inforesearchgate.net

Table 3: Example of HPLC-DAD Method Parameters for Triterpenoid Analysis
Parameter Condition
Column C18 reverse phase
Mobile Phase Acetonitrile and water (with 0.2% acetic acid)
Flow Rate 0.8 mL/min
Detection Wavelengths 235 nm, 248 nm, 255 nm
Injection Volume 5 µL
These parameters are based on a method developed for the analysis of triterpenoids from Antrodia camphorata. google.com

LC-MS/MS for Trace Analysis and Metabolite Profiling in Cellular Systems

For the analysis of this compound at very low concentrations (trace analysis) and for studying its metabolism in cellular systems, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. mdpi.com This technique can detect and quantify minute amounts of the parent compound and its metabolites in complex biological matrices like cell lysates and supernatants. nih.govgoogle.com

The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides a high degree of specificity, minimizing interference from other cellular components. jfda-online.com This capability is crucial for accurately profiling the metabolic fate of this compound, identifying potential biotransformation products, and understanding its mechanism of action at the cellular level.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

While this compound, as a non-volatile triterpenoid, is not directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is highly applicable and crucial for characterizing the volatile metabolome of the matrices from which it is isolated, primarily the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus). thermofisher.comwikipedia.org The analysis of these volatile organic compounds (VOCs) provides valuable information for quality control, chemotaxonomic classification, and understanding the broader biosynthetic pathways within the fungus. nchu.edu.twnchu.edu.tw

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.comwikipedia.org For the analysis of volatile metabolites from A. cinnamomea, techniques such as solid-phase microextraction (SPME) are often employed for headspace sample collection, followed by GC-MS analysis. nchu.edu.twnchu.edu.tw Research has successfully used GC-MS to identify a wide array of volatile compounds in A. cinnamomea, including terpenoids, benzenoids, and alcohols. nchu.edu.twnih.govoup.com These volatile profiles can vary based on the fungal strain, culture conditions, and substrate, making GC-MS a powerful tool for standardization. nchu.edu.tw

Table 1: Volatile Metabolites Identified in Antrodia cinnamomea by GC-MS A selection of volatile compounds identified in various studies of A. cinnamomea.

Compound NameChemical ClassSource Reference
p-CymeneMonoterpenoid nchu.edu.twnchu.edu.tw
LinaloolMonoterpenoid nchu.edu.twnih.gov
α-TerpineolMonoterpenoid oup.com
γ-CadineneSesquiterpenoid nchu.edu.twnih.gov
δ-GuaieneSesquiterpenoid nchu.edu.tw
IsolongifoleneSesquiterpenoid nchu.edu.twnchu.edu.tw
NerolidolSesquiterpenoid nchu.edu.twnih.gov
1-Octen-3-olAlcohol nchu.edu.twresearchgate.net
3,4,5-TrimethoxybenzaldehydeBenzenoid nchu.edu.tw

Chiral Separation Techniques for Enantiomeric Purity Evaluation

The evaluation of enantiomeric purity is critical for this compound and other ergostane-type triterpenoids, as they often exist as 25R/S epimeric pairs. mdpi.com The distinct stereochemistry of these enantiomers can lead to different biological activities, making their separation and quantification essential for research and potential therapeutic applications. wikipedia.orgchromatographytoday.com Chiral separation techniques are employed to resolve these racemic or epimeric mixtures into their individual, pure enantiomers. wikipedia.org

Several advanced analytical methods have been developed for the chiral resolution of these complex triterpenoids from Antrodia cinnamomea.

Cyclodextrin-Modified Capillary Electrophoresis (CE): A capillary electrophoresis method using cyclodextrins as chiral selectors has been successfully developed for the chiral analysis of bioactive compounds from A. cinnamomea, including this compound. nih.gov In one study, a running buffer containing both methyl-β-CD and sulfobutylether-β-CD was used to separate seven different compounds. While baseline separation of the chiral pairs of this compound, antcin A, and Zhankuic acid C required a longer analysis time and the addition of dimethylformamide (DMF) to the buffer, the method proved effective for their characterization. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separation of ergostane (B1235598) triterpenoids. mdpi.com It has been effectively used to separate seven pairs of 25R/S-ergostanes from A. cinnamomea. engineering.org.cn Studies have shown that a chiral column, such as a Chiralcel OJ-H, can effectively separate each pair of epimers, which is often challenging with standard HPLC methods. engineering.org.cn SFC offers advantages in terms of speed and separation efficiency for these types of structurally similar compounds. mdpi.com

These specialized techniques are indispensable for determining the enantiomeric composition of this compound in a given sample, ensuring accurate structure-activity relationship studies.

Table 2: Chiral Separation Methods for this compound and Related Ergostanes

TechniqueChiral Selector / Stationary PhaseAnalytes MentionedKey FindingsSource Reference
Capillary Electrophoresis (CE)Methyl-β-cyclodextrin (CD) and Sulfobutylether-β-CDThis compound, Zhankuic acid C, Antcin A, Antcin CBaseline separation of chiral pairs was achieved with the addition of 5% DMF to the running buffer. nih.gov
Supercritical Fluid Chromatography (SFC)Chiralcel OJ-H columnSeven pairs of 25R/S-ergostanesThe chiral column effectively separated each pair of 25R/S epimers. engineering.org.cn

Microfluidic and Miniaturized Analytical Platforms

Microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" systems, represent an emerging frontier for the analysis of complex natural products and for conducting high-throughput biological assays. rsc.org These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high levels of integration and automation. nih.gov

While specific applications of microfluidic devices for the direct analytical quantification of this compound are not yet widely documented in peer-reviewed literature, the technology holds significant potential for its future study. Researchers who have published on this compound have also explored the use of microfluidic chips for related biological applications, such as in the formation of emulsion droplets for gene delivery or in cell motility assays for cancer research. ncku.edu.twresearchgate.net

The potential applications for this compound research include:

High-Throughput Screening: Miniaturized platforms could be used to rapidly screen the effects of this compound and its enantiomers on various cell lines or enzymatic targets.

Integrated Analysis: Future devices could integrate sample preparation, separation (e.g., micro-chip electrophoresis), and detection for a complete "sample-to-answer" analysis of triterpenoids from crude extracts. rsc.org

Nanoparticle Formulation: Microfluidic systems are increasingly used to prepare nanoparticles with controlled size and composition for drug delivery, a potential application for compounds like this compound. nih.gov

As the field of microfluidics continues to advance, its application to the detailed analysis and biological evaluation of specific, complex natural products like this compound is a promising area for future research and development.

Structure Activity Relationship Sar Studies of Zhankuic Acid a

Identification of Key Pharmacophoric Features for Molecular Interactions

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. unina.it For Zhankuic acid A, SAR studies have begun to delineate the key features driving its interactions with various protein targets. The ergostane (B1235598) skeleton forms the core scaffold, with modifications to its functional groups significantly impacting activity.

Modeling studies suggest that the hydrophobic nature of the core structure is a dominant feature in its interaction with the hydrophobic pocket of myeloid differentiation factor-2 (MD-2). nih.govnih.govaai.org The specific arrangement of its atoms and functional groups allows for recognition by the active sites of its target receptors. ijpsonline.com The development of a pharmacophore model involves identifying these crucial features and their spatial relationships, which is a key step in designing new molecules with similar or enhanced biological effects. unina.it

Elucidation of Structural Motifs Critical for Specific Biological Activities

The diverse biological activities of this compound are attributed to its interaction with multiple targets, and specific structural motifs are critical for each of these interactions. nih.govnih.gov

TLR4/MD-2 Binding: The anti-inflammatory properties of this compound are largely due to its role as a selective antagonist of the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.govnih.govaai.orgaai.org Molecular modeling has shown that this compound binds to the hydrophobic pocket of MD-2, thereby competing with the binding of lipopolysaccharide (LPS). nih.govnih.gov This interaction is primarily driven by hydrophobic forces, indicating that the steroidal core of this compound is a critical structural motif for this activity. nih.govnih.govaai.org

JAK/STAT Pathway Inhibition: this compound has been identified as an inhibitor of Janus kinase 2 (JAK2) and JAK3. google.com This inhibition subsequently suppresses the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathways. google.com Molecular docking studies suggest that this compound fits into the ATP-binding pocket of JAK2 and JAK3. google.com The specific interactions within this pocket are crucial for its inhibitory effect on the JAK/STAT pathway, which is implicated in various inflammatory and proliferative disorders. google.comfrontiersin.orgmdpi.com

P-gp Modulation: this compound has been shown to modulate the function of P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net It acts as a competitive inhibitor of P-gp's efflux function. nih.govresearchgate.net This activity helps to reverse MDR by increasing the intracellular concentration of chemotherapeutic drugs. nih.govresearchgate.netresearchgate.net Studies on related compounds have indicated that the presence of a methyl ester group can enhance the chemo-reversal effect compared to the carboxylic acid form. researchgate.net

Rational Design of Enhanced Activity Analogues Based on SAR Data

The insights gained from SAR studies provide a foundation for the rational design of new analogues of this compound with improved activity and selectivity. By understanding which parts of the molecule are essential for binding and which can be modified, chemists can synthesize new compounds with enhanced therapeutic properties.

For instance, the observation that methyl ester derivatives of zhankuic acids exhibit more potent effects on reversing multidrug resistance than their carboxylic acid counterparts points to a clear strategy for analogue design. researchgate.net This suggests that modifying the carboxylic acid group of this compound could lead to more effective P-gp modulators. Further exploration of the pharmacophore and the specific interactions with target proteins will continue to guide the development of new and improved derivatives. rsc.org

Computational Chemistry Approaches to SAR

Computational methods are invaluable tools in modern drug discovery and play a significant role in elucidating the SAR of natural products like this compound. cabidigitallibrary.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgoogle.com This method has been instrumental in understanding how this compound interacts with its biological targets.

TLR4/MD-2: Docking studies have simulated the interaction between this compound and the MD-2 protein, revealing that it binds within the hydrophobic pocket, the same site that binds LPS. nih.govnih.gov This provides a structural basis for its antagonistic activity.

JAK2/3: Similarly, molecular docking has been used to model the binding of this compound to the kinase domain of JAK2 and JAK3. google.com These models show that it occupies the ATP-binding pocket, explaining its inhibitory function. google.com The calculated binding energy scores from these simulations are comparable to known selective JAK inhibitors. google.com

Other Targets: Docking studies have also explored the potential interaction of this compound with other cancer-related targets like EGFR, HER2, and NF-κB receptors, showing promising binding affinities. tandfonline.com

Molecular dynamics (MD) simulations are then used to study the stability of these docked complexes over time, providing a more dynamic picture of the ligand-target interactions. nih.govarxiv.org For example, MD simulations have been used to assess the stability of complexes between phytochemicals and their target receptors. tandfonline.com

Table 1: Molecular Docking and Binding Affinity Data for this compound

Target Protein Docking Software/Method Predicted Binding Site Key Interactions/Observations Reference
MD-2 (of TLR4) Dock 5.1, HotLig Hydrophobic pocket Competes with LPS binding; dominated by hydrophobic interactions. nih.govnih.gov
JAK2 Kinase Dock, HotLig ATP-binding pocket Calculated binding energy score of -28.52, comparable to a selective inhibitor. google.com
HER2 Not specified Not specified Showed high binding affinity and energy. tandfonline.com
RG4 (Telomeric RNA G-quadruplex) AutoDock Vina Not specified Strong binding affinity and molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. japsonline.comnih.govumich.edusemanticscholar.org For this compound and its analogues, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. japsonline.com

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are highly applicable. By synthesizing a series of this compound derivatives and measuring their biological activities, a QSAR model could be built to identify the key molecular properties (e.g., hydrophobicity, electronic properties, steric factors) that govern their efficacy. nih.gov

Pharmacophore mapping is the process of identifying the common three-dimensional arrangement of functional groups in a set of active molecules that are responsible for their biological activity. researchgate.netdergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds (virtual screening) to identify new potential lead compounds. dergipark.org.trlilab-ecust.cn

This approach could be highly effective for discovering novel compounds with activities similar to this compound. By defining the key pharmacophoric features of this compound for its various targets (e.g., a hydrophobic core, hydrogen bond donors/acceptors at specific positions), a model can be generated. researchgate.netresearchgate.net This model would then be used to screen virtual libraries for new molecules that fit the pharmacophore, potentially leading to the discovery of new TLR4/MD-2 antagonists, JAK inhibitors, or P-gp modulators. lilab-ecust.cnresearchgate.net

Pharmacological Investigations at the Preclinical Cellular Level

Cellular Permeability and Transport Mechanisms (In Vitro Models)

The ability of a compound to traverse cell membranes is fundamental to its biological activity. For Zhankuic acid A, in vitro studies, primarily using cell monolayer models, have begun to elucidate its permeability characteristics and the transport proteins it interacts with.

Initial investigations into the triterpenoid (B12794562) constituents of Antrodia cinnamomea, the fungus from which this compound is derived, have utilized the Caco-2 cell monolayer model, which simulates the human intestinal epithelium. These studies revealed that related ergostane (B1235598) triterpenoids are absorbed via passive transcellular diffusion, exhibiting high permeability. scielo.br While not identifying this compound by name, this provides context for its likely passive diffusion capabilities. Another study noted that a nano-modified extract of A. cinnamomea was internalized rapidly by C2C12 myoblast cells through pinocytosis, a form of endocytosis, suggesting another possible, albeit less direct, route of cellular entry. researchgate.net

A more defined mechanism of transport modulation has been identified through studies on multidrug resistance (MDR) in cancer cells. A significant body of research has demonstrated that this compound interacts directly with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. scielo.brnih.gov By inhibiting P-gp, this compound can increase the intracellular concentration of other chemotherapeutic drugs that are P-gp substrates. nih.govresearchgate.net

Kinetic analyses have precisely characterized this interaction. This compound acts as a competitive inhibitor of P-gp, meaning it directly competes with other substrates for the pump's binding site. scielo.brnih.govresearchgate.net This inhibition of the P-gp efflux function has been confirmed in P-gp-overexpressing cell lines (ABCB1/Flp-InTM-293) and in MDR cancer cell lines (KB/VIN). scielo.brnih.gov The compound was also shown to inhibit both basal and verapamil-stimulated P-gp ATPase activity, further confirming a direct interaction with the transporter's functional cycle. scielo.brnih.gov

Cell Line ModelTransport Mechanism InvestigatedKey Findings for this compound (ZA-A)References
Caco-2 (Human colon adenocarcinoma)Passive Diffusion & P-gp InteractionErgostane triterpenoids from the same source show high passive permeability. scielo.br
ABCB1/Flp-InTM-293 (P-gp overexpressing)P-glycoprotein (P-gp) Efflux PumpZA-A acts as a competitive inhibitor of P-gp. scielo.brnih.gov
KB/VIN (MDR cancer cell line)P-glycoprotein (P-gp) Efflux PumpZA-A sensitizes cells to P-gp substrate drugs (doxorubicin, paclitaxel (B517696), vincristine). scielo.brnih.govresearchgate.net
C2C12 (Murine myoblasts)General InternalizationA nano-formulated extract containing related compounds is internalized via pinocytosis . researchgate.net

Intracellular Biotransformation and Metabolite Characterization in Cell Lines

Once inside a cell, foreign compounds (xenobiotics) like this compound are often subjected to metabolic processes, collectively known as biotransformation. This typically occurs in two phases. Phase I reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxylation). wikipedia.orgdynamed.com Phase II reactions involve conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate elimination. nih.gov

Specific research on the comprehensive intracellular biotransformation of pure this compound in cell lines is limited. Studies have not yet fully characterized the specific CYP enzymes responsible for its metabolism or identified a complete profile of its phase I and phase II metabolites in common cell models like HepG2 or Caco-2, which are known to possess metabolic capabilities. scielo.brebi.ac.uk

However, there is evidence suggesting potential metabolic pathways. The existence of This compound methyl ester has been reported, indicating that methylation may be a key biotransformation step for this compound. nih.gov Furthermore, studies on synthetic derivatives have shown that methyl ester forms of zhankuic acids can exhibit potent biological activity, sometimes greater than their carboxylic acid precursors, suggesting that this esterification could be a metabolically relevant event. researchgate.net

Future research utilizing metabolically competent cell lines, such as the human hepatoma line HepaRG, or primary hepatocytes co-cultured with cancer cell lines, could provide a more detailed picture of this compound's metabolic fate. ebi.ac.uk Such studies would be crucial for understanding whether its metabolites retain biological activity or are simply detoxification products.

Target Deconvolution Strategies and Omics Approaches (e.g., Proteomics, Metabolomics in Cell Culture)

Identifying the direct molecular targets of a bioactive compound is crucial to understanding its mechanism of action. For this compound, a combination of functional assays and broader screening approaches has started to reveal its cellular interactome.

The most clearly defined molecular target for this compound is the P-glycoprotein (P-gp) efflux pump (encoded by the ABCB1 gene), as detailed in section 9.1. This target was primarily identified through functional assays, such as substrate efflux and ATPase activity assays in cell lines engineered to overexpress P-gp. nih.govresearchgate.net

More recently, research has pointed to other targets. One study identified this compound as a novel and selective antagonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex . mdpi.com Modeling studies suggest that the compound binds directly to a hydrophobic pocket on MD-2, preventing the lipopolysaccharide (LPS)-induced inflammatory signaling, which demonstrates its anti-inflammatory properties at the molecular level. mdpi.com Additionally, investigations into the signaling pathways affected by related compounds suggest that the PI3K/AKT pathway , a critical regulator of cell growth and survival, is also modulated. researchgate.net

Broader, unbiased "omics" approaches are powerful tools for target deconvolution. While specific, large-scale proteomics screens for this compound have not been widely published, these strategies represent the next frontier in understanding its full range of cellular interactions. Such methods include:

Chemical Proteomics: This involves using a modified version of the drug (e.g., with a biotin (B1667282) tag or a photo-reactive group) to "fish" for binding partners in cell lysates or live cells. The captured proteins are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method assesses changes in the thermal stability of proteins across the proteome upon drug binding. A direct target will typically become more stable (or in some cases, less stable) at higher temperatures when bound to the drug.

Metabolomics: Comprehensive analysis of metabolites in cell culture can reveal which metabolic pathways are perturbed by the compound. Studies comparing 2D and 3D cell culture models show that different metabolic states can be induced, highlighting the importance of the chosen model system for generating relevant data.

These advanced strategies will be invaluable in moving beyond known targets like P-gp and TLR4/MD-2 to build a comprehensive map of the cellular proteins and pathways that this compound interacts with to exert its effects.

Strategy / ApproachDescriptionPotential Application for this compoundReferences
Functional Assays Measures changes in the activity of a specific protein or pathway (e.g., enzyme kinetics, substrate transport).Successfully identified P-glycoprotein and the TLR4/MD-2 complex as direct targets. nih.govmdpi.com
Chemical Proteomics Uses a derivatized drug molecule to capture binding proteins from cell lysates for identification by mass spectrometry.Could identify the complete set of direct binding partners in an unbiased manner.
Thermal Proteome Profiling (TPP) Measures drug-induced changes in protein thermal stability across the entire proteome.Could confirm direct targets in a physiological context and discover novel off-targets.
Metabolomics Quantifies changes in the levels of small-molecule metabolites following drug treatment.Could reveal downstream effects on cellular metabolism, such as perturbations in energy pathways or lipid synthesis, complementing proteomics data.

Future Research Directions and Emerging Paradigms for Zhankuic Acid a Research

Integration with Systems Biology and Network Pharmacology

Future investigations into Zhankuic acid A will increasingly rely on systems biology and network pharmacology to unravel the complex interplay between the compound, its multiple targets, and associated biological pathways. nih.gov Network pharmacology, a field that combines systems biology and computational analysis, moves beyond the "one drug, one target" model to a more holistic "network target, multi-component" strategy, which is particularly suited for analyzing natural products that often exhibit polypharmacology. nih.govmdpi.com

By integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics), researchers can construct comprehensive interaction networks to visualize and analyze the system-level effects of this compound. researchgate.net For instance, network pharmacology analyses of formulas containing active compounds from Antrodia cinnamomea, including other zhankuic acids, have successfully identified key signaling pathways, such as the PI3K/AKT pathway and cell cycle regulation, as central to their anti-cancer effects. researchgate.netresearchgate.net Transcriptome and genome analyses of A. cinnamomea have already begun to identify the genes responsible for producing its rich array of medicinal metabolites, providing a foundational layer for such network models. pnas.orgtandfonline.com

Future work will likely involve:

Constructing Compound-Target-Disease Networks: Building detailed networks to map the interactions between this compound, its known and predicted protein targets, and relevant disease pathways.

Elucidating System-Level Mechanisms: Using these networks to understand how this compound modulates entire biological systems, identifying key nodes and pathways that drive its therapeutic effects. researchgate.net

Predicting New Therapeutic Indications: Analyzing the network connections to hypothesize new diseases or conditions where this compound might be effective.

Table 1: Systems Biology Approaches for this compound Research
ApproachDescriptionPotential Application for this compoundReference
Network PharmacologyIntegrates computational and systems biology to analyze drug-target-disease interactions on a network level.Identify multi-target mechanisms for anti-inflammatory and anti-cancer activities; predict polypharmacological effects. nih.govmdpi.comresearchgate.net
TranscriptomicsStudy of the complete set of RNA transcripts produced by the genome under specific conditions.Analyze changes in gene expression in cells treated with this compound to reveal affected pathways. tandfonline.com
GenomicsStudy of the complete set of DNA within a single cell of an organism.Identify the biosynthetic gene clusters in A. cinnamomea responsible for producing this compound. pnas.org

Exploration of Novel Molecular Targets and Therapeutic Pathways

While initial research has identified several key targets for this compound, the full extent of its molecular interactions remains to be explored. The compound has demonstrated a remarkable ability to modulate multiple signaling pathways critical to inflammation and cancer.

Known molecular targets and pathways include:

TLR4/MD-2 Complex: this compound acts as a novel antagonist of the TLR4/MD-2 complex, binding to the hydrophobic pocket of the MD-2 accessory protein and thus inhibiting LPS-induced inflammatory signaling. mdpi.comnih.gov

JAK/STAT Pathway: It functions as a novel inhibitor of Janus kinase 2 and 3 (JAK2/3), suppressing their phosphorylation and downstream signaling, including the IFN-γ/STAT1/IRF-1 pathway. google.comnih.gov

P-Glycoprotein (P-gp): The compound can regulate the function of P-glycoprotein, a key efflux pump involved in multi-drug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic drugs. mdpi.com

Cancer-Related Receptors: Molecular docking studies have predicted high binding affinities for receptors implicated in breast cancer, such as EGFR, HER2, estrogen, and NF-κB receptors. tandfonline.comnih.gov

Steroid 5α-reductase 2 (SRD5A2): Computational screening has identified this compound as a potent potential inhibitor of SRD5A2, an enzyme linked to androgenic alopecia. researchgate.netresearchgate.net

Future research will focus on validating these computationally predicted targets and discovering new ones. This exploration will likely reveal additional therapeutic pathways, potentially expanding the use of this compound to other immune-related diseases, metabolic disorders, or types of cancer.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of new drug candidates and the prediction of their biological activities. mdpi.comscielo.br These computational tools have already been instrumental in the study of this compound.

Table 2: Computational and AI/ML Applications in this compound Research
TechniqueApplication ExampleFindingReference
Molecular Docking (e.g., HotLig, AutoDock Vina)Predicting the binding interaction of this compound with protein targets.Predicted to bind to the ATP-binding pocket of JAK2 and the hydrophobic pocket of MD-2. Showed high binding energy for SRD5A2. mdpi.comgoogle.comnih.govresearchgate.net
Virtual ScreeningScreening a library of mushroom metabolites against a specific target.Identified this compound as a top potential inhibitor of SRD5A2 from a library of 156 compounds. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationSimulating the movement and interaction of the compound-protein complex over time.Demonstrated that the complex of this compound with SRD5A2 is stable. researchgate.netresearchgate.net
Machine Learning Algorithms (e.g., Random Forest, SVM)Cross-validating targets identified through network pharmacology.Used to pinpoint critical target genes in cancer pathways modulated by A. cinnamomea compounds. mdpi.com

Future applications of AI and ML in this compound research are expected to be extensive:

De Novo Design: Generative AI models could be used to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. mdpi.commdpi.com

Activity Prediction: ML algorithms trained on large datasets can predict the therapeutic activities, potential toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives before they are synthesized. researchgate.net

Target Identification: AI can analyze vast biological data to predict new protein targets for this compound, guiding experimental validation and expanding its known mechanisms of action. scielo.br

By integrating AI, researchers can significantly reduce the time and cost associated with the drug development pipeline, making the journey from discovery to clinical application more efficient. mednexus.org

Advancements in Microscale and High-Throughput Screening Methodologies

High-throughput screening (HTS) allows researchers to rapidly test thousands of compounds for biological activity, making it an essential tool in modern drug discovery. nyu.edu Future research on this compound will benefit from advanced HTS methodologies that offer greater speed, require smaller sample volumes (microscale), and provide more complex readouts. nih.gov

HTS platforms can now screen up to 16,000 compounds per day and can be configured for various assay types, including biochemical and cell-based assays in 384-well or 1536-well formats. eddc.sg The development of microscale methods, such as those using 96-well filter plates for release kinetics, reduces the consumption of both the compound and materials, which is critical when working with a rare natural product or a library of newly synthesized derivatives. nih.gov

Emerging HTS strategies for this compound research include:

Screening of Analog Libraries: Synthesizing a diverse library of this compound derivatives and using HTS to screen them against a panel of targets (e.g., kinases, inflammatory receptors) to identify compounds with optimized activity profiles.

Phenotypic Screening: Using automated high-content imaging to screen this compound and its analogs for their effects on cellular morphology, protein localization, or other complex phenotypes, which can help uncover novel mechanisms of action without a preconceived target. nyu.edu

Synergy Screens: Employing HTS to test combinations of this compound with existing drugs (e.g., chemotherapeutics) to identify synergistic interactions that could lead to more effective combination therapies.

These approaches will enable a systematic and rapid exploration of the chemical space around this compound, accelerating the identification of lead compounds for further development. unchainedlabs.com

Synthetic Biology and Biotechnological Production Approaches

The natural source of this compound, the fruiting body of A. cinnamomea, is rare and slow-growing, making large-scale production challenging and costly. tandfonline.com Synthetic biology offers a transformative solution by enabling the production of valuable natural products in engineered microorganisms like yeast (Saccharomyces cerevisiae) or bacteria. nih.govwikipedia.org This approach has been successfully used for the industrial production of the antimalarial drug artemisinin. nih.govhudsonlabautomation.com

Recent advances have laid the groundwork for the biotechnological production of this compound:

Genome Mining: The genome of A. cinnamomea has been sequenced, and researchers are actively identifying the biosynthetic gene clusters and specific enzymes, such as terpene synthases and P450s, that are responsible for producing its unique triterpenoids. pnas.orgroyalsocietypublishing.org

Pathway Reconstruction: Researchers have successfully reconstituted biosynthetic pathways from A. cinnamomea in heterologous hosts like yeast to produce other terpenoids, demonstrating the feasibility of this approach. royalsocietypublishing.org

The future of this compound production will likely involve engineering a microbial chassis to sustainably produce the compound. nih.gov This involves transferring the identified biosynthetic genes from A. cinnamomea into a host organism and using metabolic engineering techniques to optimize the production pathway, increase yields, and reduce costs. efbiotechnology.org This will not only provide a stable supply for research and clinical use but also enable the creation of novel "unnatural" derivatives by introducing new enzymatic modifications.

Nanotechnology Applications for Cellular Delivery (In Vitro Studies)

Like many triterpenoids, this compound may face challenges such as poor aqueous solubility, which can limit its bioavailability and effectiveness in biological systems. mdpi.com Nanotechnology provides a powerful tool to overcome these limitations by encapsulating bioactive compounds in nanoparticles, thereby improving their delivery to cells. mdpi.com

Future in vitro studies should explore various nano-delivery systems for this compound. These systems can be designed to protect the compound from degradation, control its release, and enhance its uptake by target cells. europa.eu

Potential nanotechnology platforms for this compound include:

Liposomes: Vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

Polymeric Nanoparticles (NPs): Made from biodegradable polymers, these NPs can be tailored for controlled release. mdpi.com

Exosomes: Natural cell-derived vesicles that offer excellent biocompatibility and the potential for targeted delivery. nih.gov

By encapsulating this compound, researchers can conduct more effective in vitro experiments. For example, nano-formulations could enhance the compound's apparent solubility in cell culture media and improve its transport across cell membranes, leading to higher intracellular concentrations and a more potent biological response. mdpi.com Studies with other phytochemicals have shown that nanoparticle delivery can significantly increase cytotoxicity against cancer cells compared to the free compound. mdpi.com These in vitro investigations are a critical first step toward developing advanced formulations for future therapeutic applications.

Q & A

Q. What are the primary structural characteristics of Zhankuic acid A, and how are they identified?

this compound (Antcin B) is a triterpenoid with the molecular formula C29H40O5. Structural identification involves high-resolution mass spectrometry (HR-MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS). Key steps include analyzing [M+H]+ ions (m/z 469.2944) and fragmentation patterns to differentiate isomers like Antcin F. Computational tools, such as ChemDraw for calculating clogP values, help resolve elution order ambiguities (Antcin F: clogP = 4.687 vs. This compound: 5.362) .

Q. What in vitro assays are used to evaluate the anticancer activity of this compound?

Standard assays include cytotoxicity testing using cell lines (e.g., hepatocellular carcinoma HepG2, breast cancer MCF-7) via MTT or CCK-8 assays to determine IC50 values. Apoptosis induction is measured through flow cytometry (Annexin V/PI staining) and caspase-3/9 activity assays. Anti-inflammatory activity is assessed via TNF-α and IL-6 suppression in LPS-stimulated macrophages .

Q. How is this compound isolated from Antrodia cinnamomea, and what purity validation methods are recommended?

Isolation typically involves ethanol extraction, followed by silica gel chromatography and preparative HPLC. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and HR-MS. Reproducibility depends on standardized protocols for solvent gradients and column selection, as slight variations can alter isomer elution .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities between this compound and its isomers?

Structural ambiguities (e.g., Antcin B vs. Antcin F) are resolved through:

  • HR-MS fragmentation : Compare fragment ions (e.g., m/z 451.28 for dehydration products).
  • Computational chemistry : Calculate clogP values to predict elution order in reverse-phase HPLC.
  • Isomer-specific bioassays : Test differential activity in cancer cell lines (e.g., Antcin B’s higher hepatoprotective efficacy vs. Antcin F’s anti-inflammatory dominance) .

Q. What experimental strategies are recommended to investigate conflicting data on this compound’s mechanism of action across different cancer models?

Conflicting mechanisms (e.g., PI3K/AKT inhibition in hepatocellular carcinoma vs. TLR4/MD-2 antagonism in gram-negative infections) require:

  • Pathway-specific inhibitors : Use LY294002 (PI3K inhibitor) or TAK-242 (TLR4 inhibitor) to isolate signaling contributions.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify context-dependent targets.
  • Orthogonal validation : Confirm findings using siRNA knockdown of PI3K or MD-2 in relevant models .

Q. How can network pharmacology approaches be integrated with molecular docking to elucidate this compound’s multi-target effects?

  • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., CDK1, PIK3CA).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities (e.g., this compound’s interaction with PIK3CA’s ATP-binding pocket).
  • Network construction : Cytoscape-based KEGG pathway enrichment to map interactions (e.g., cell cycle regulation, inflammation) .

Methodological Frameworks

Q. How can the PICO framework be applied to design studies on this compound’s hepatoprotective effects?

  • Population : In vivo models (e.g., CCl4-induced liver injury in mice).
  • Intervention : this compound administration (dose range: 10–50 mg/kg).
  • Comparison : Positive controls (e.g., silymarin) and vehicle-treated groups.
  • Outcome : Serum ALT/AST levels, hepatic glutathione content, histopathology .

Q. What statistical methods are critical for validating this compound’s bioactivity in preclinical studies?

  • Dose-response analysis : Nonlinear regression (GraphPad Prism) to calculate EC50/IC50.
  • Multi-group comparisons : ANOVA with post-hoc Tukey tests.
  • Survival studies : Kaplan-Meier curves with log-rank tests for in vivo efficacy .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound isolation protocols?

  • Detailed SOPs : Specify column type (C18 vs. C8), solvent gradients, and temperature.
  • Batch-to-batch validation : NMR and HR-MS for each isolation batch.
  • Public datasets : Deposit raw chromatograms and spectral data in repositories like Zenodo .

Q. What are the key elements of a rigorous discussion section for this compound studies?

  • Mechanistic depth : Link findings to known pathways (e.g., PI3K/AKT vs. NF-κB).
  • Contradiction analysis : Discuss context-dependent effects (e.g., cell-type-specific TLR4 expression).
  • Limitations : Address bioavailability challenges due to low aqueous solubility .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zhankuic acid A
Reactant of Route 2
Zhankuic acid A

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